SPAG-1 antigen
Description
Properties
CAS No. |
158935-38-7 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Synonyms |
SPAG-1 antigen |
Origin of Product |
United States |
Scientific Research Applications
SPAG-1 in Cancer Research
Breast Cancer:
Recent studies have highlighted the role of SPAG-1 as a significant biomarker in breast cancer. Research indicates that both mRNA and protein levels of SPAG-1 are significantly elevated in breast cancer tissues compared to normal tissues. Notably, high SPAG-1 expression correlates with poor prognosis, particularly in non-triple negative breast cancer subtypes. Patients with low SPAG-1 expression demonstrated better relapse-free survival rates, suggesting that SPAG-1 may serve as a prognostic indicator and a potential therapeutic target for breast cancer treatment .
Pancreatic Cancer:
SPAG-1 has also been implicated in pancreatic adenocarcinoma. Its expression is associated with early tumorigenesis and contributes to the motility of cancer cells, which may facilitate metastasis. Higher SPAG-1 levels correlate with poor patient prognosis, indicating its potential as a prognostic marker in pancreatic cancer .
Acute Myeloid Leukemia:
In acute myeloid leukemia (AML), SPAG-1 expression has been shown to provide independent prognostic information. Higher levels of SPAG-1 are linked to specific cytogenetic abnormalities and mutations, influencing treatment decisions such as the choice between hematopoietic stem cell transplantation and chemotherapy . This highlights the importance of SPAG-1 as a biomarker for stratifying AML patients based on their risk profiles.
Role in Ciliary Function
SPAG-1 is crucial for the assembly of axonemal dyneins, which are essential components of cilia. Mutations in SPAG-1 can lead to primary ciliary dyskinesia (PCD), a disorder characterized by impaired ciliary function resulting in respiratory issues and infertility. Studies have demonstrated that SPAG-1 interacts with various dynein components and is necessary for proper ciliary assembly and function . This underscores its importance not only in developmental biology but also in understanding genetic disorders related to ciliary dysfunction.
Potential Therapeutic Applications
Given its roles in cancer progression and ciliary function, targeting SPAG-1 could yield new therapeutic strategies. For instance:
- Cancer Therapy: Inhibiting SPAG-1 expression or function may reduce tumor cell proliferation and motility, potentially leading to better clinical outcomes for patients with aggressive cancers.
- Gene Therapy: For conditions like PCD, restoring normal SPAG-1 function through gene therapy could ameliorate symptoms associated with ciliary dysfunction.
Data Overview
The following table summarizes key findings related to SPAG-1 across different studies:
Chemical Reactions Analysis
SPAG1 Expression and Prognostic Significance
SPAG1 is one of 15 members of the SPAG family that are CT (cancer/testis) antigens .
Real-time quantitative PCR (RT–qPCR)
-
Quantified data of SPAG1 and ABL1 (housekeeping gene) transcripts using RT–qPCR .
-
Primer sequences:
-
The relative SPAG1 transcript level was calculated based on the 2 −∆∆Ct method .
Statistical analysis
SPAG1 expression and survival time
| Variables | Whole-cohort AML | Non-M3 AML | CN-AML |
|---|---|---|---|
| HR (95% CI) | P | HR (95% CI) | |
| SPAG1 expression | 2.280 (1.562–3.327) | 0.000 | 2.011 (1.366–2.962) |
| SPAG2/ UAP1 expression | 1.313 (0.908–1.897) | 0.148 | 1.536 (1.052–2.241) |
| SPAG3/ SPAG8 expression | 0.901 (0.624–1.302) | 0.578 | 1.021 (0.699–1.490) |
| SPAG4 expression | 0.881 (0.610–1.273) | 0.501 | 1.047 (0.718–1.527) |
| SPAG5 expression | 0.845 (0.584–1.223) | 0.373 | 0.747 (0.509–1.096) |
| SPAG6 expression | 1.504 (1.039–2.178) | 0.031 | 1.359 (0.929–1.988) |
| SPAG7 expression | 0.752 (0.519–1.089) | 0.131 | 0.820 (0.560–1.202) |
| SPAG9 expression | 0.986 (0.683–1.423) | 0.939 | 0.906 (0.621–1.321) |
| SPAG10/ MFGE8 expression | 0.890 (0.616–1.287) | 0.537 | 1.026 (0.703–1.498) |
Patient Parameters and SPAG1 Expression
| Patient's parameters | SPAG1 expression | |
|---|---|---|
| Low (n = 87) | High (n = 86) | |
| Sex, male/female | 46/41 | 46/40 |
| Median age, years (range) | 57 (18–88) | 61 (21–81) |
| Median WBC, × 10 9/L (range) | 11 (0.6–297.4) | 27.65 (0.4–223.8) |
| Median PB blasts, % (range) | 41 (0–98) | 36 (0–97) |
| Median BM blasts, % (range) | 70 (32–100) | 75 (30–98) |
| FAB classifications | ||
| M0 | 7 | 9 |
| M1 | 27 | 17 |
| M2 | 21 | 17 |
| M3 | 11 | 5 |
| M4 | 12 | 22 |
Antibody-Antigen Reactions
Antibody-antigen interactions involve the formation of a complex, which is a spontaneous chemical reaction not requiring outside energy .
Stages of Antigen-Antibody Reaction
Types of Reactions
-
Precipitation: Combination of soluble Ag and its Ab in the presence of an electrolyte (NaCl) at a specific pH and temperature, resulting in an insoluble precipitate of Ag-Ab complex . Can occur in liquid or gel media .
-
Agglutination: Clumps of cellular Ag formed by the serum’s Ab in the presence of electrolytes at an appropriate temperature and pH .
-
Factors such as enthalpy and entropy influence these reactions . A greater negative enthalpy change arising from contact between the epitope and paratope structures increases the likelihood of a net negative free energy change .
SPAG-1 and Oocyte Meiotic Progression
SPAG-1 is a novel microtubule-associated protein that potentially dictates oocyte meiotic progression .
-
Native expression level of SPAG-1 increased from GVBD to the metaphase I (MI) stage and then slightly declined in the MII stage .
-
SPAG-1 RNAi yielded a reduction of ATP level and an increase in AMP production .
-
cAMP concentration in SPAG-1–silenced oocytes was significantly higher than that in control oocytes .
SPAG-1 as a Vaccine Candidate
SPAG-1 is considered a candidate for inclusion in a subunit vaccine against Theileria annulata . Recombinant SPAG-1 has been expressed in different systems and presented with different adjuvants in vaccination experiments . SPAG-1 elicited partial protection in calves .
Comparison with Similar Compounds
Theileria parva p67
- Structure: p67 is a 752-amino acid (aa) protein encoded by a two-exon gene, sharing synteny with SPAG-1 .
- Sequence Homology: SPAG-1 and p67 exhibit 23% nucleotide identity and 13% amino acid similarity, with conserved N- and C-terminal domains housing cross-reactive neutralizing epitopes .
- Function : Both antigens mediate sporozoite entry into host lymphocytes. Antibodies targeting their C-termini inhibit invasion in vitro .
- Vaccine Trials : Recombinant p67 confers partial protection against T. parva challenge, similar to SPAG-1 in T. annulata .
Babesia bovis BOV57
- Structure : BOV57 is a 494-aa single-exon protein syntenic to SPAG-1 but shorter .
- Sequence Homology: Shares 23% nucleotide identity and 14% amino acid similarity with SPAG-1, primarily in conserved terminal regions .
- Function : Role in erythrocyte invasion remains uncharacterized, but its synteny suggests functional conservation with SPAG-1 .
Cytauxzoon felis cf76
Table 1: Structural and Functional Comparison of SPAG-1 and Homologs
Cross-Reactivity and Neutralization
- Epitope Conservation : SPAG-1 and p67 share cross-reactive B-cell epitopes in their C-termini, enabling antibodies against one antigen to neutralize heterologous sporozoites (e.g., anti-p67 sera partially protect against T. annulata) .
- Limitations : Central regions of SPAG-1 and p67 are highly polymorphic, reducing vaccine efficacy against diverse field strains .
Table 2: Antigenic Cross-Reactivity and Challenges
Research Findings and Implications
Vaccine Development
Functional Insights
- Gene Regulation : SPAG-1 and p67 promoters contain conserved palindromic motifs near transcription start sites, suggesting shared regulatory mechanisms .
Preparation Methods
Baculovirus-Mediated Expression in Insect Cells
The baculovirus expression system has been a cornerstone for producing recombinant SPAG-1. In a seminal study, the h-Sp-1 gene (encoding SPAG-1) was cloned into a baculovirus vector and expressed in Spodoptera frugiperda (Sf9) insect cells. This approach yielded a 30 kDa recombinant protein, confirmed via SDS-PAGE and Western blot. The protocol involved:
-
Gene Insertion : The h-Sp-1 cDNA was ligated into the baculovirus transfer vector.
-
Co-Transfection : Sf9 cells were co-transfected with the recombinant vector and linearized baculovirus DNA.
-
Protein Harvesting : After 72 hours of infection, cells were lysed, and the supernatant was collected for purification.
This method achieved high protein yields due to the post-translational modification capabilities of insect cells, which are critical for maintaining antigenic integrity.
Bacterial Expression Systems and Fusion Tags
Alternative systems include bacterial hosts, where SPAG-1 fragments are expressed as fusion proteins. For vaccine development, a C-terminal 108-amino-acid peptide (SR1) was fused to β-galactosidase and hepatitis B core antigen (HBcAg) in Escherichia coli. The full-length SPAG-1 was also expressed as a glutathione-S-transferase (GST) fusion protein with an N-terminal hexahistidine (His₆) tag. Key steps included:
-
Induction : Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Solubility Optimization : Lysis buffers containing urea or detergents were used to solubilize inclusion bodies.
While bacterial systems offer rapid production, they often require refolding steps to restore protein functionality.
Purification Strategies for SPAG-1 Antigens
Affinity Chromatography
His₆-tagged SPAG-1 was purified using immobilized metal affinity chromatography (IMAC). Nickel-nitrilotriacetic acid (Ni-NTA) resin selectively bound the His₆ tag, enabling elution with imidazole buffers. For GST-tagged proteins, glutathione-Sepharose columns were employed, with cleavage via thrombin or PreScission protease to remove the fusion partner.
Size-Exclusion Chromatography (SEC)
SEC further refined protein purity by separating aggregates and contaminants. For the 30 kDa SPAG-1 variant, a Superdex 75 column resolved monomeric forms from dimeric or misfolded species.
Table 1: Comparison of SPAG-1 Purification Methods
| Expression System | Tag | Purification Method | Purity (%) | Yield (mg/L) |
|---|---|---|---|---|
| Baculovirus/Sf9 | None | SEC | ≥95 | 10–15 |
| E. coli | His₆-GST | IMAC/Glutathione | 90 | 20–30 |
| E. coli | β-galactosidase | Affinity | 85 | 15–20 |
Sample Preparation for Downstream Applications
Biological Fluid Processing
Commercial ELISA kits outline rigorous protocols for preparing SPAG-1-containing samples:
Table 2: Sample Preparation Guidelines
Protein Quantification and Normalization
Total protein concentration was measured using Bradford or bicinchoninic acid (BCA) assays. For Western blotting, 20–50 µg of lysate per lane ensured detectable SPAG-1 signals.
Validation of this compound Integrity
Enzyme-Linked Immunosorbent Assay (ELISA)
Sandwich ELISA kits (e.g., Abbexa, Assay Genie) validated SPAG-1 levels in biological samples. Key parameters:
Western Blot Analysis
The SPAG1-Specific Antibody (19720-1-AP) detected a 104 kDa band in HeLa, HepG2, and Jurkat cell lysates. Blotting conditions included:
-
Primary Antibody : Rabbit anti-SPAG1 (1:500–1:1,000 dilution).
-
Secondary Antibody : HRP-conjugated goat anti-rabbit IgG (1:5,000).
Applications in Biomedical Research
Q & A
Q. What is the primary biological role of SPAG-1 in cellular processes?
SPAG-1 (Sperm-associated antigen 1) regulates meiotic progression in mammalian oocytes by orchestrating cytoskeletal dynamics and spindle assembly. Depletion of SPAG-1 disrupts germinal vesicle breakdown (GVBD) and polar body extrusion, indicating its critical role in cell cycle regulation during meiosis . Methodologically, RNA interference (RNAi) and immunofluorescence microscopy are key techniques to study its localization and functional impact.
Q. How is SPAG-1 utilized as a diagnostic marker in parasitic infections?
SPAG-1 serves as a recombinant antigen in ELISA assays to detect Theileria annulata exposure. However, its sensitivity and specificity are debated due to cross-reactivity with Babesia ovis and variability in antigen production protocols. Researchers must validate results using standardized recombinant antigens and include control groups to mitigate false positives .
Q. What structural features of SPAG-1 make it a candidate for vaccine development?
The C-terminal domain of SPAG-1 contains neutralizing epitopes critical for immune recognition. Recombinant SPAG-1 expressed in E. coli (with hydrophobic domains removed) induces protective antibody responses in cattle. Experimental validation includes immunization trials with adjuvant systems like RWL or ISCOMS, followed by parasite challenge studies to assess protection efficacy .
Advanced Research Questions
Q. How do variations in SPAG-1’s antigenic regions impact vaccine efficacy across parasite strains?
Polymorphisms in SPAG-1 (e.g., three allelic variants detected via RFLP analysis) may reduce vaccine cross-protection. Advanced approaches include:
- Population genetics : Analyze T. annulata diversity in endemic regions using multi-locus genotyping.
- Epitope mapping : Identify conserved regions via peptide libraries and monoclonal antibody screening.
- Adjuvant optimization : Test combinations like RWL+IL-12 to enhance T-cell responses against polymorphic antigens .
Q. What experimental approaches resolve contradictions in SPAG-1’s role in tumorigenesis versus fertility?
SPAG-1’s dual roles require tissue-specific studies:
- Conditional knockout models : Use Cre-lox systems to delete SPAG-1 in reproductive vs. somatic tissues.
- Transcriptomic profiling : Compare SPAG-1 interactomes in oocytes versus cancer cells using co-immunoprecipitation and mass spectrometry.
- Functional redundancy assays : Co-deplete SPAG-1 with paralogs (e.g., SPAG-5) to assess compensatory mechanisms .
Q. How can researchers address batch-to-batch variability in SPAG-1 antigen production?
Standardization strategies include:
- Quality control : Use SDS-PAGE and Western blotting to verify antigen purity.
- Expression systems : Switch to yeast or mammalian cells for proper post-translational modifications.
- Lyophilization : Stabilize antigens to reduce storage-related degradation. Reference materials from organizations like the WHO should be used for calibration .
Methodological Challenges and Solutions
Q. How to design a robust experiment analyzing SPAG-1’s interaction with microtubules?
- Live-cell imaging : Use fluorescently tagged SPAG-1 and tubulin in oocytes to track real-time dynamics.
- Pharmacological inhibition : Apply nocodazole or taxol to perturb microtubules and observe SPAG-1 redistribution.
- Quantitative analysis : Measure spindle pole distances and GVBD rates using software like ImageJ .
Q. What statistical methods are appropriate for SPAG-1’s diagnostic performance evaluation?
- Receiver Operating Characteristic (ROC) curves : Calculate area-under-curve (AUC) to compare SPAG-1 ELISA with PCR-based diagnostics.
- Cohen’s kappa : Assess inter-rater reliability in serological surveys.
- Multivariate regression : Control for confounding factors like co-infections or host genetics .
Data Contradiction Analysis
Q. Why do some studies report SPAG-1 as a protective antigen while others show limited efficacy?
Discrepancies arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
